molecular formula C18H17N3O B12605053 [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile CAS No. 918343-21-2

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile

Cat. No.: B12605053
CAS No.: 918343-21-2
M. Wt: 291.3 g/mol
InChI Key: FFUGOQMBGYSLRL-UHFFFAOYSA-N
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Description

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile: is a chemical compound with the molecular formula C₁₈H₁₇N₃O This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butylphenoxy group and a propanedinitrile moiety

Preparation Methods

The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.

    Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, forming the desired pyridine ring with the tert-butylphenoxy group.

    Introduction of the propanedinitrile moiety: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as malononitrile, under basic conditions to introduce the propanedinitrile group.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace existing substituents.

    Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile can be compared with other similar compounds, such as:

    [2-(2-tert-Butylphenoxy)pyridin-3-yl]methanedinitrile: This compound has a similar structure but with a methanedinitrile group instead of a propanedinitrile group.

    [2-(2-tert-Butylphenoxy)pyridin-3-yl]ethanedinitrile: This compound has an ethanedinitrile group, differing by one carbon atom from the propanedinitrile group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

CAS No.

918343-21-2

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-[2-(2-tert-butylphenoxy)pyridin-3-yl]propanedinitrile

InChI

InChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3

InChI Key

FFUGOQMBGYSLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N

Origin of Product

United States

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